![molecular formula C13H17N5O4 B2638134 Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate CAS No. 1206987-95-2](/img/structure/B2638134.png)

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

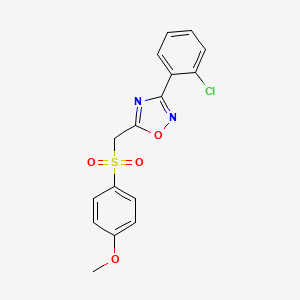

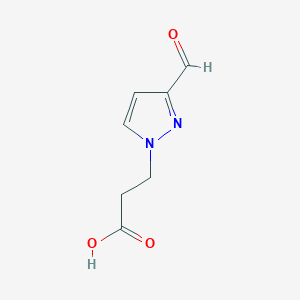

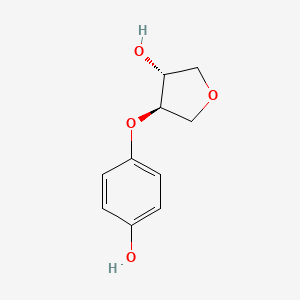

The compound is a derivative of imidazolidine, which is a type of heterocyclic compound. The imidazolidine ring is fused with a purine ring and has two carbonyl groups (C=O) and a methyl group (CH3) attached to it. An ethyl acetate group is attached to the purine ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and diones in the presence of a base like triethylamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazolidine and purine rings would contribute to the rigidity of the molecule, while the ethyl acetate group would add some flexibility .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound has been involved in the synthesis and crystallization processes, demonstrating its role in forming complex chemical structures. For example, a study by Carvalho et al. (2007) on "7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate" synthesized from ethyl acetate showcases the formation of hydrogen bonds between xanthine and water molecules, contributing to the layer formation parallel to specific planes Carvalho, Emmerling, & Schneider, 2007.

Chemical Transformations

The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, indicating its versatility in organic synthesis. Bevk et al. (2001) discussed the preparation of "Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate" from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and highlighted its transformation into amino substituted products through reactions with various nucleophiles Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001.

Catalytic Applications

Research by Shaterian and Azizi (2013) explored the use of mild basic ionic liquids as catalysts for the synthesis of complex derivatives, including 7-amino-1,3-dioxo-1,2,3,5-tetrahydropyrazolo[1,2-a][1,2,4]triazole, from reactions involving aryl aldehydes and other components. This study highlights the role of such compounds in facilitating multicomponent reactions under solvent-free conditions, showcasing their utility in green chemistry Shaterian & Azizi, 2013.

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-4-22-8(19)7-17-5-6-18-9-10(14-12(17)18)15(2)13(21)16(3)11(9)20/h4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBOKHGKMPRPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN2C1=NC3=C2C(=O)N(C(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)a cetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2638069.png)